molecular formula C24H20N2O2 B11560477 3'-hydroxy-1'-(2-phenylethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

3'-hydroxy-1'-(2-phenylethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B11560477
M. Wt: 368.4 g/mol
InChI Key: GRTDTILBELIDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Hydroxy-1’-(2-phenylethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound with a unique structure that includes both indole and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-hydroxy-1’-(2-phenylethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with phenylethyl ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and scalability of the synthesis. Catalysts such as palladium or platinum may be employed to facilitate the coupling reactions, and continuous flow reactors can be used to optimize reaction times and conditions.

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-1’-(2-phenylethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

3’-Hydroxy-1’-(2-phenylethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-hydroxy-1’-(2-phenylethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular function. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone
  • 2-(2-Phenylethyl)chromone derivatives
  • Phenoxy acetamide derivatives

Uniqueness

3’-Hydroxy-1’-(2-phenylethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its specific combination of indole and phenylethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

3-hydroxy-3-(1H-indol-3-yl)-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C24H20N2O2/c27-23-24(28,20-16-25-21-12-6-4-10-18(20)21)19-11-5-7-13-22(19)26(23)15-14-17-8-2-1-3-9-17/h1-13,16,25,28H,14-15H2

InChI Key

GRTDTILBELIDKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(C4=CNC5=CC=CC=C54)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.